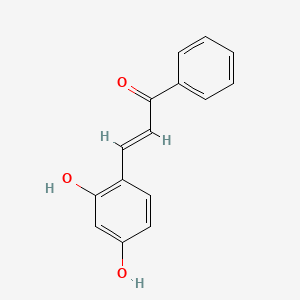

2,4-Dihydroxychalcone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-Dihydroxychalcone is a member of the chalcone family, which are open-chain flavonoids. Chalcones are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This compound is specifically hydroxylated at the 2’ and 4’ positions on the aromatic rings .

準備方法

Synthetic Routes and Reaction Conditions

2,4-Dihydroxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-hydroxyacetophenone with appropriately substituted benzaldehydes under basic conditions . The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

化学反応の分析

Types of Reactions

2,4-Dihydroxychalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydrochalcones.

Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Quinones

Reduction: Dihydrochalcones

Substitution: Halogenated chalcones

科学的研究の応用

2',4'-Dihydroxychalcone is a natural chemical compound that belongs to the chalcone family and can be found in plants such as Ceratiola ericoides, Oxytropis falcata, and Vachellia vernicosa. It has a molecular weight of approximately 240.25 g/mol and a molecular formula of C15H12O3. 2',4'-Dihydroxychalcone is a versatile compound with applications in scientific research, including drug synthesis.

Biological Activities

2',4'-Dihydroxychalcone exhibits several biological activities:

- Antibacterial Properties Some 2,4-dihydroxychalcone derivatives have demonstrated antibacterial action against Staphylococcus species . They are considered narrow-spectrum antibiotics effective against Gram-positive bacteria . Compound 4e, in particular, has shown significant antibacterial action against S. aureus . In combination with oxacillin, this compound has been found to augment the action of oxacillin against methicillin-susceptible S. aureus and also serves as a good bacteriostatic agent for methicillin-resistant S. aureus .

- Antifungal Properties 2',4'-Dihydroxychalcone (2',4'-DHC) has been identified as a compound with antifungal effects . It acts as an Hsp90-calcinurin pathway inhibitor .

- Enzyme Inhibition Certain 2',4'-dihydroxychalcone derivatives have been found to inhibit human aldose reductase .

- SARS-CoV-2 Inhibition 2’,4’-dihydroxychalcone was able to dock with mannanase protein and the SARS-CoV-2 main protease and RNA dependent RNA polymerase .

Scientific Research Applications

2',4'-Dihydroxychalcone has diverse applications across various fields:

- Drug Discovery It is used as a building block in synthesizing complex molecules with potential therapeutic applications.

- Biochemical Research It serves as a tool to study enzyme function, protein-protein interactions, and metabolic pathways.

- Material Science It is used to create novel materials with specific optical, electronic, or mechanical properties.

Studies

- Antibacterial Studies One study showed that this compound derivatives were active against all Staphylococcus species tested, with minimum inhibitory concentrations (MICs) in the range of 19.5-125 µg.mL-1 . Compound 4e was the most active, with significant antibacterial action against S. aureus (MIC 19.5 µg.mL-1) .

- Antifungal Studies 2',4'-Dihydroxychalcone (2',4'-DHC) was identified as a compound with Hsp90 inhibitory and antifungal effects . Docking studies suggest that 2',4'-DHC binds to the ATPase domain of Hsp90, acting as an Hsp90-calcinurin pathway inhibitor .

- Synergistic Effects Studies have explored the synergism between substituted chalcones and oxacillin against methicillin-resistant Staphylococcus aureus . The best combination was 2´,3´-dihydroxychalcone -oxacillin (MIC: 11.2 µg/mL) .

- COVID-19 and Mucormycosis In silico analysis suggested that 2’,4’- dihydroxychalcone was able to dock with mannanase protein and the SARS-CoV-2 main protease and RNA dependent RNA polymerase .

作用機序

2,4-Dihydroxychalcone exerts its effects through various molecular targets and pathways:

Antimicrobial Activity: It inhibits the growth of bacteria by targeting bacterial enzymes and disrupting cell wall synthesis.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Antiviral Activity: It interferes with viral replication by inhibiting viral enzymes and blocking viral entry into host cells.

類似化合物との比較

Similar Compounds

Isoliquiritigenin (2’,4’,4-Trihydroxychalcone): Similar structure but with an additional hydroxyl group.

Butein (2’,4’,3,4-Tetrahydroxychalcone): Contains four hydroxyl groups, providing different biological activities.

Uniqueness

2,4-Dihydroxychalcone is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity compared to other chalcones. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .

特性

CAS番号 |

92496-59-8 |

|---|---|

分子式 |

C15H12O3 |

分子量 |

240.25 g/mol |

IUPAC名 |

(E)-3-(2,4-dihydroxyphenyl)-1-phenylprop-2-en-1-one |

InChI |

InChI=1S/C15H12O3/c16-13-8-6-12(15(18)10-13)7-9-14(17)11-4-2-1-3-5-11/h1-10,16,18H/b9-7+ |

InChIキー |

LKNPFZQVNZFLIC-VQHVLOKHSA-N |

異性体SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)O)O |

正規SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。